molecular formula C16H16N4O3S B12229590 5-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

5-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12229590
M. Wt: 344.4 g/mol
InChI Key: DRFZZHGHERRSOE-UHFFFAOYSA-N
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Description

5-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound with a unique structure that combines a thiadiazole ring, a phenyl group, and an octahydropyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

    Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a base.

    Formation of the Octahydropyrrolo[3,4-c]pyrrole Core: This core structure can be synthesized through a cyclization reaction involving a suitable diamine and a diketone.

    Coupling with the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Methoxymethyl)-1,2,4

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

2-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C16H16N4O3S/c1-23-9-13-17-16(24-18-13)19-7-11-12(8-19)15(22)20(14(11)21)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3

InChI Key

DRFZZHGHERRSOE-UHFFFAOYSA-N

Canonical SMILES

COCC1=NSC(=N1)N2CC3C(C2)C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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